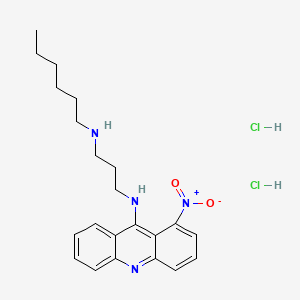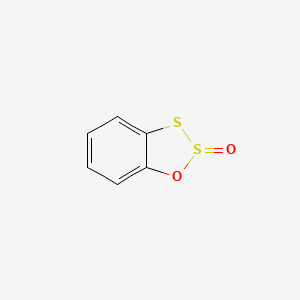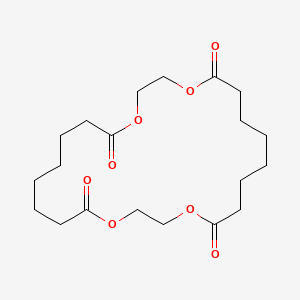
19,19-Diethyl-14,24-ditridecylheptatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19,19-Diethyl-14,24-ditridecylheptatriacontane: is a complex organic compound with the molecular formula C67H136 It is a long-chain hydrocarbon, characterized by its significant molecular weight and unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 19,19-Diethyl-14,24-ditridecylheptatriacontane typically involves multi-step organic reactions. The process begins with the preparation of the core heptatriacontane structure, followed by the introduction of ethyl and tridecyl groups at specific positions. Common synthetic routes include:
Alkylation Reactions: Using alkyl halides and strong bases to introduce ethyl and tridecyl groups.
Hydrogenation: Ensuring the saturation of the hydrocarbon chain.
Purification: Techniques such as distillation and chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and controlled reaction conditions is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
19,19-Diethyl-14,24-ditridecylheptatriacontane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form alcohols, ketones, or carboxylic acids.
Reduction: Using reducing agents to modify the hydrocarbon chain.
Substitution: Halogenation or other substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens (chlorine, bromine), organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or carboxylic acids, while substitution reactions can introduce halogen atoms or other functional groups.
Wissenschaftliche Forschungsanwendungen
19,19-Diethyl-14,24-ditridecylheptatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study long-chain hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty lubricants and as a component in certain polymer formulations.
Wirkmechanismus
The mechanism by which 19,19-Diethyl-14,24-ditridecylheptatriacontane exerts its effects is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptatriacontane: A simpler long-chain hydrocarbon without the ethyl and tridecyl substitutions.
19,19-Diethylheptatriacontane: Similar structure but lacks the tridecyl groups.
14,24-Ditridecylheptatriacontane: Similar structure but lacks the ethyl groups.
Uniqueness
19,19-Diethyl-14,24-ditridecylheptatriacontane is unique due to the specific positioning of the ethyl and tridecyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable subject of study in various scientific disciplines.
Eigenschaften
| 72942-96-2 | |
Molekularformel |
C67H136 |
Molekulargewicht |
941.8 g/mol |
IUPAC-Name |
19,19-diethyl-14,24-di(tridecyl)heptatriacontane |
InChI |
InChI=1S/C67H136/c1-7-13-17-21-25-29-33-37-41-45-49-57-65(58-50-46-42-38-34-30-26-22-18-14-8-2)61-53-55-63-67(11-5,12-6)64-56-54-62-66(59-51-47-43-39-35-31-27-23-19-15-9-3)60-52-48-44-40-36-32-28-24-20-16-10-4/h65-66H,7-64H2,1-6H3 |
InChI-Schlüssel |
MXDLXJWYQIXLQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CCCCC(CC)(CC)CCCCC(CCCCCCCCCCCCC)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)
![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)

